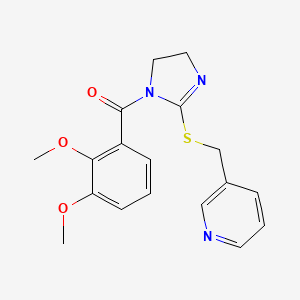
(2,3-dimethoxyphenyl)(2-((pyridin-3-ylmethyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,3-dimethoxyphenyl)(2-((pyridin-3-ylmethyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a useful research compound. Its molecular formula is C18H19N3O3S and its molecular weight is 357.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Reactivity
Compounds containing pyridine, imidazole, and methanone groups are key intermediates in the synthesis of a wide range of heterocyclic compounds. For example, Franklin et al. (2008) explored the reactions of various monodentate ligands with a rhenium carbonyl complex, highlighting the versatility of these groups in coordination chemistry, potentially leading to the development of new catalytic systems or materials (Franklin et al., 2008). Similarly, Volpi et al. (2017) demonstrated the synthesis of 1,3-diarylated imidazo[1,5-a]pyridine derivatives, showcasing the chemical reactivity and optical properties of these compounds, which can be tailored for potential applications in materials science (Volpi et al., 2017).
Biological and Pharmacological Activities
The biological and pharmacological activities of compounds bearing pyridine, imidazole, and methanone groups have been a significant area of research. For instance, Narasimhan et al. (2011) synthesized a series of imidazol-yl and pyridin-yl methanones, evaluating their antimicrobial and antimycobacterial activities. Their findings suggest these compounds could serve as templates for developing new antimicrobial agents (Narasimhan et al., 2011). In another study, Hafez et al. (2016) created novel pyrazole derivatives incorporating pyridyl-pyrazolines, which exhibited significant antimicrobial and anticancer activities, highlighting the therapeutic potential of these chemical frameworks (Hafez et al., 2016).
Anticancer and Antimicrobial Applications
The structural diversity and complexity of compounds containing imidazole, pyridine, and methanone groups enable the exploration of their anticancer and antimicrobial properties. Mullagiri et al. (2018) synthesized conjugates that showed considerable cytotoxicity against various human cancer cell lines, indicating their potential as anticancer agents (Mullagiri et al., 2018).
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with various receptors and enzymes, influencing cellular processes
Mode of Action
It’s known that the compound contains a 1h-imidazol-2-yl group, which is often involved in hydrogen bonding and π-π stacking interactions with target proteins . These interactions can alter the conformation or activity of the target, leading to changes in cellular processes .
Biochemical Pathways
Compounds with similar structures have been found to influence various signaling pathways, including those involved in cell proliferation, apoptosis, and inflammation
Pharmacokinetics
The presence of the 2,3-dimethoxyphenyl group may enhance the compound’s lipophilicity, potentially improving its absorption and distribution . The compound’s metabolism and excretion would likely depend on its specific interactions with metabolic enzymes and transporters .
Result of Action
Compounds with similar structures have been found to exert various biological effects, including anti-inflammatory, antioxidant, and anticancer activities
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules . For example, the compound’s stability could be affected by hydrolysis under certain pH conditions . Additionally, the compound’s efficacy could be influenced by the presence of other molecules that compete for the same targets .
properties
IUPAC Name |
(2,3-dimethoxyphenyl)-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S/c1-23-15-7-3-6-14(16(15)24-2)17(22)21-10-9-20-18(21)25-12-13-5-4-8-19-11-13/h3-8,11H,9-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQTSURGSAIWBTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)N2CCN=C2SCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

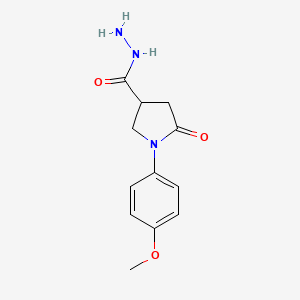

![3-(4-ethoxyphenyl)-5-(3-methoxybenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2922457.png)
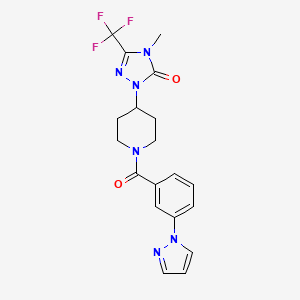
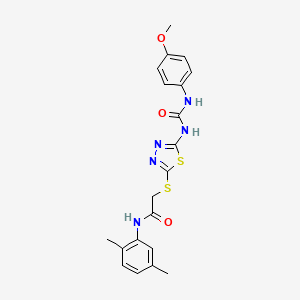
![3-[1-(2,6-dichlorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2922463.png)
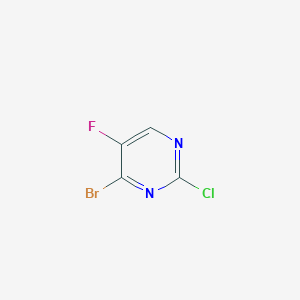
![N-{[6,7-dimethoxy-1-(4-methoxyphenyl)-3,4-dihydroisoquinolin-2(1H)-yl]carbonyl}-L-methionine](/img/structure/B2922467.png)
![1-[5-(4-Bromophenyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-2-[1-[(4-methylphenyl)methyl]indol-3-yl]sulfanylethanone](/img/structure/B2922469.png)
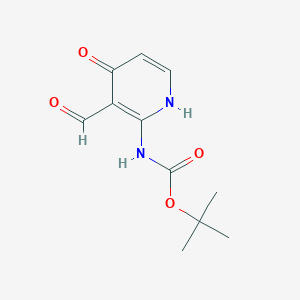

![N-(3-chlorophenyl)-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2922474.png)
![4-Methyl-5-[(2-methylbenzyl)sulfonyl]-1,2,3-thiadiazole](/img/structure/B2922476.png)
![1-Cyclohexyl-3-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)urea](/img/structure/B2922477.png)